tert-Butyl (2R,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl (2R,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a methyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through the reaction of the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include oxo derivatives.
Reduction: Products include methyl derivatives.
Scientific Research Applications
tert-Butyl (2R,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R,5S)-2-(chloromethyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl (2R,5S)-2-(hydroxymethyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl (2R,5S)-2-(methyl)-5-methylmorpholine-4-carboxylate: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in tert-Butyl (2R,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate imparts unique reactivity, making it a valuable intermediate for nucleophilic substitution reactions. This distinguishes it from similar compounds with different substituents, which may have different reactivity profiles and applications.
Properties
Molecular Formula |
C11H20BrNO3 |
---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-2-(bromomethyl)-5-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-7-15-9(5-12)6-13(8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
OBJOQVLWWLTNLQ-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CO[C@H](CN1C(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)CBr |
Origin of Product |
United States |
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